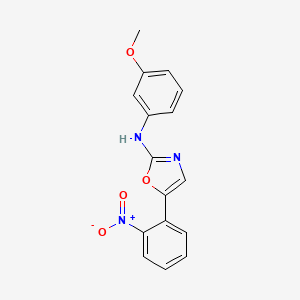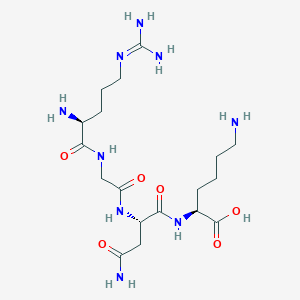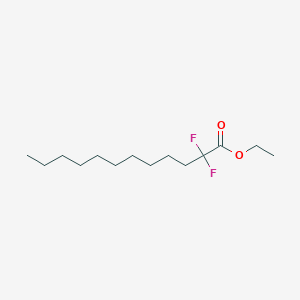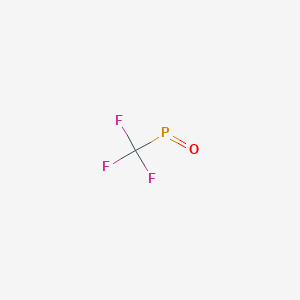![molecular formula C14H26O B14225100 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol CAS No. 826337-61-5](/img/structure/B14225100.png)
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol is a bicyclic organic compound with a unique structure characterized by a bicyclo[7.1.0]decane framework. This compound is notable for its four methyl groups and a hydroxyl group attached to the decane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing the necessary functional groups. This reaction often requires the use of strong acids or bases as catalysts and is conducted under elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
2,6,10,10-Tetramethylbicyclo[4.4.0]decan-5-ol: Similar bicyclic structure but with a different ring size.
2,6,10,10-Tetramethylbicyclo[3.3.0]decan-5-ol: Another bicyclic compound with a smaller ring system.
2,6,10,10-Tetramethylbicyclo[5.5.0]decan-5-ol: Larger bicyclic structure with different chemical properties.
Uniqueness
2,6,10,10-Tetramethylbicyclo[710]decan-5-ol is unique due to its specific ring size and the positioning of its functional groups
Properties
CAS No. |
826337-61-5 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2,6,10,10-tetramethylbicyclo[7.1.0]decan-5-ol |
InChI |
InChI=1S/C14H26O/c1-9-5-7-11-13(14(11,3)4)10(2)6-8-12(9)15/h9-13,15H,5-8H2,1-4H3 |
InChI Key |
DPOOTMNUTISXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C2(C)C)C(CCC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
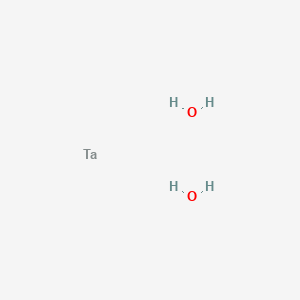

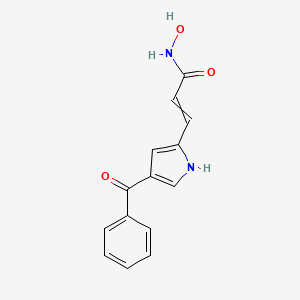
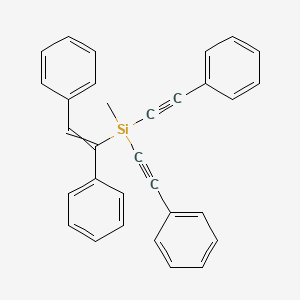
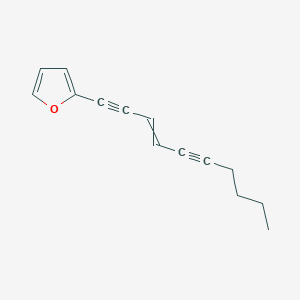
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
